molecular formula C3H2Cl2N2OS B13053755 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl

Cat. No.: B13053755
M. Wt: 185.03 g/mol
InChI Key: AXGJRFXHQRZOOX-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl is a chemical compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl typically involves the reaction of 1,3-dichloroacetone with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization and chlorination steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

  • 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 4-Substituted-thiazol-2-chloroacetamides

Comparison: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C3H2Cl2N2OS

Molecular Weight

185.03 g/mol

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C3HClN2OS.ClH/c4-3-6-5-2(1-7)8-3;/h1H;1H

InChI Key

AXGJRFXHQRZOOX-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)Cl.Cl

Origin of Product

United States

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